1-O-Acetyl-6beta-O-Isobutyrylbritannilactone
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Overview
Description
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is a sesquiterpene lactone that can be isolated from the flowers of Inula britannica. This compound has shown significant cytotoxicity to tumor cells .
Preparation Methods
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone can be isolated from the flowers of Inula britannica . The synthetic routes and reaction conditions for this compound are not extensively documented in the available literature. it is known that sesquiterpene lactones can be synthesized through various organic reactions involving terpenoids .
Chemical Reactions Analysis
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone has several scientific research applications, including:
Chemistry: It is used as a reference standard and high-purity natural product for various chemical studies
Biology: The compound exhibits significant cytotoxicity to tumor cells, making it a potential candidate for cancer research
Medicine: Due to its cytotoxic properties, it is being studied for its potential use in developing anti-cancer drugs
Industry: The compound is used in the production of various pharmaceuticals and as a research chemical
Mechanism of Action
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone exerts its effects through its cytotoxic properties. The exact molecular targets and pathways involved are not fully understood, but it is known to induce cell death in tumor cells .
Comparison with Similar Compounds
1-O-Acetyl-6beta-O-Isobutyrylbritannilactone is unique due to its specific structure and cytotoxic properties. Similar compounds include other sesquiterpene lactones such as:
Parthenolide: Known for its anti-inflammatory and anti-cancer properties.
Artemisinin: Used as an anti-malarial drug.
Helenalin: Known for its anti-inflammatory and anti-cancer properties
Properties
Molecular Formula |
C21H30O6 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(3aR,4R,7aR)-5-(5-acetyloxypentan-2-yl)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H30O6/c1-11(2)20(23)27-19-17(12(3)8-7-9-25-15(6)22)13(4)10-16-18(19)14(5)21(24)26-16/h11-12,16,18-19H,5,7-10H2,1-4,6H3/t12?,16-,18-,19+/m1/s1 |
InChI Key |
XHBHYMSLBWDFRZ-MAUKLKHJSA-N |
Isomeric SMILES |
CC1=C([C@@H]([C@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(C)C)C(C)CCCOC(=O)C |
Origin of Product |
United States |
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